Welcome to the BenchChem Online Store!
molecular formula C9H14N2OS2 B8355106 4-Methyl-2-(methylsulfanyl)-5-{[(methylsulfanyl)methoxy]methyl}pyrimidine CAS No. 88045-65-2

4-Methyl-2-(methylsulfanyl)-5-{[(methylsulfanyl)methoxy]methyl}pyrimidine

Cat. No. B8355106
M. Wt: 230.4 g/mol
InChI Key: KHCJXGTYQXCMIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04539324

Procedure details

2-Methylthio-4-methyl-5-(chloromethyloxymethyl)pyrimidine Sulfuryl chloride (2.8 mmol) in dry dichloromethane (5 ml) was added dropwise over 15 minutes at -3° C. to a solution of 2-methylthio-4-methyl-5-(methylthiomethyloxy)methylpyrimidine (2.8 mmol) in dry dichloromethane (10 ml). The mixture was stirred at -3° C. for 10 minutes before the solution was evaporated at reduced pressure. The crude product (0.60 g, 98%) was used for alkylation in Example 10 without any further purification. 1H NMR (CDCl3): δ2.64 (4-CH3 and SCH3), 4.73 (CH2), 5.50 (CH2), 8.47 (H-6).
Name
2-Methylthio-4-methyl-5-(chloromethyloxymethyl)pyrimidine Sulfuryl chloride
Quantity
2.8 mmol
Type
reactant
Reaction Step One
Quantity
2.8 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)(=O)=O.[CH3:6][S:7][C:8]1[N:13]=[C:12]([CH3:14])[C:11]([CH2:15][O:16][CH2:17][Cl:18])=[CH:10][N:9]=1.CSC1N=C(C)C(COCSC)=CN=1>ClCCl>[CH3:6][S:7][C:8]1[N:13]=[C:12]([CH3:14])[C:11]([CH2:15][O:16][CH2:17][Cl:18])=[CH:10][N:9]=1 |f:0.1|

Inputs

Step One
Name
2-Methylthio-4-methyl-5-(chloromethyloxymethyl)pyrimidine Sulfuryl chloride
Quantity
2.8 mmol
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl.CSC1=NC=C(C(=N1)C)COCCl
Name
Quantity
2.8 mmol
Type
reactant
Smiles
CSC1=NC=C(C(=N1)C)COCSC
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-3 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at -3° C. for 10 minutes before the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product (0.60 g, 98%) was used for alkylation in Example 10 without any further purification

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
CSC1=NC=C(C(=N1)C)COCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.